Product packaging for Bis(hexafluoroisopropyl)terephthalate(Cat. No.:CAS No. 159852-53-6)

Bis(hexafluoroisopropyl)terephthalate

Cat. No.: B1143249
CAS No.: 159852-53-6
M. Wt: 466.18
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fluorinated Ester Chemistry and Terephthalate (B1205515) Derivatives

Fluorinated esters represent a significant class of compounds in materials science, known for their distinct properties compared to their non-fluorinated analogs. The incorporation of fluorine atoms into organic molecules leads to high thermal stability, chemical inertness, and low surface energy. mdpi.com Fluorinated polymers are also known for their resistance to weathering and low coefficient of friction. mdpi.com The synthesis of fluorinated polyesters is an active area of research, with some studies focusing on creating degradable polymers that allow for fluoride (B91410) recovery, addressing environmental concerns associated with per- and polyfluoroalkyl substances (PFAS). researchgate.netcpsc.gov

Terephthalate derivatives are foundational to the polymer industry, with polyethylene (B3416737) terephthalate (PET) being a primary example. The research on terephthalate-based polyesters is extensive, focusing on enhancing their properties for a wide range of applications, from packaging to textiles and advanced composites. reading.ac.uk Modifications to the basic terephthalate structure are explored to improve mechanical properties, thermal resistance, and other performance characteristics. researchgate.net The chemical recycling of terephthalate polyesters like PET to recover monomers such as terephthalic acid and bis(2-hydroxyethyl) terephthalate (BHET) is a well-established field, aiming to create a circular economy for these materials. researchgate.net

Significance of Hexafluoroisopropyl Functionality in Polymer Science Research

The hexafluoroisopropyl (HFIP) group, -CH(CF₃)₂, is a key functional group in modern polymer chemistry, prized for the unique properties it imparts to materials. The alcohol precursor, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), is a polar, highly acidic solvent capable of dissolving many polymers that are intractable in common solvents, such as polyesters and polyamides. acs.org This strong solvent capability hints at the powerful intermolecular interactions the HFIP group can engage in.

When incorporated into a polymer chain, the bulky and highly electronegative trifluoromethyl (CF₃) groups of the HFIP moiety introduce several desirable characteristics:

Increased Solubility: The presence of HFIP groups can disrupt polymer chain packing, often leading to improved solubility in a wider range of solvents.

Improved Optical Properties: The fluorinated groups can lower the refractive index and reduce optical absorption, leading to materials with high optical clarity. For instance, fluorine-containing polyethers with pendant hydroxyl groups have demonstrated high transparency at 157 nm. reading.ac.uk

Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, making them suitable for microelectronics applications.

Hydrophobicity and Lipophobicity: The fluorinated groups create low surface energy, leading to materials that are both water- and oil-repellent.

A notable example is the use of the related 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) monomer in the synthesis of high-performance polyimides, which are known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. cjmr.org

Evolution of Research Trajectories for Terephthalate-Based Compounds

Research on terephthalate-based compounds has evolved significantly from the initial development of commodity plastics like PET. The focus has shifted towards creating advanced materials with tailored properties for specialized applications. reading.ac.uk Key research trends include:

High-Performance Polyesters: Scientists are incorporating different co-monomers into the terephthalate backbone to enhance properties like the glass transition temperature (Tg), thermal stability, and mechanical strength. For example, modifying PET with bisphenol S units has been shown to increase its Tg. researchgate.net

Sustainability and Recycling: There is a strong emphasis on developing sustainable practices for terephthalate-based polymers. This includes the chemical recycling of PET waste to recover valuable monomers, which can then be used to synthesize new polymers, including unsaturated polyesters and plasticizers. researchgate.netchembuyersguide.com Recent studies have even demonstrated the use of recovered terephthalic acid to create advanced materials like metal-organic frameworks (MOFs). researchgate.net

Functionalization: Direct fluorination of PET films is another research avenue to modify surface properties, such as hydrophilicity, without altering the bulk properties of the material. researchgate.net This allows for the creation of surfaces with specific functionalities for various applications.

Bio-based Alternatives: While not directly related to fluorination, a significant trajectory in polyester (B1180765) research is the development of bio-based monomers to replace petroleum-derived terephthalic acid, aiming to reduce the environmental footprint of these materials.

The synthesis of molecules like Bis(hexafluoroisopropyl)terephthalate aligns with the trajectory of creating high-performance, functionalized terephthalate-based materials.

Scope and Objectives of Academic Inquiry on this compound

While specific, in-depth academic studies focused solely on this compound are not widely found in the public domain, the objectives of investigating such a compound can be clearly inferred from the broader context of materials science. The primary goal of synthesizing and studying this molecule would be to explore its potential as a monomer for creating novel fluorinated polyesters or copolyesters.

The key academic objectives would include:

Synthesis and Characterization: Developing an efficient synthesis route, likely through the esterification of terephthalic acid or its dichloride with 1,1,1,3,3,3-hexafluoro-2-propanol, and thoroughly characterizing the resulting monomer.

Polymerization Studies: Investigating the polymerization of this compound with various diols to produce a new class of fluorinated polyesters. This would involve studying the reaction kinetics, molecular weight control, and processability.

Property Evaluation: A comprehensive evaluation of the resulting polymers' thermal, mechanical, optical, and surface properties. This would aim to quantify the benefits conferred by the hexafluoroisopropyl groups in a terephthalate polymer system.

Structure-Property Relationships: Establishing a clear understanding of how the incorporation of this compound units into a polymer backbone influences its macroscopic properties. This knowledge is crucial for designing materials with specific performance characteristics for advanced applications such as specialty coatings, optical films, and dielectric materials.

The academic inquiry into this compound is driven by the continuous search for new polymers that can meet the demands of modern technology, where high performance, durability, and unique functionalities are paramount.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 159852-53-6
Molecular Formula C₁₄H₆F₁₂O₄
Molecular Weight 466.18 g/mol
Melting Point 72-73 °C
Appearance White to off-white solid

Data sourced from publicly available chemical supplier information.

Properties

CAS No.

159852-53-6

Molecular Formula

C14H6F12O4

Molecular Weight

466.18

Origin of Product

United States

Bis Hexafluoroisopropyl Terephthalate As a Strategic Monomer and Reactive Intermediate in Polymerization Research

Role in Solid-State Polycondensation (SSP) Mechanisms

Bis(hexafluoroisopropyl)terephthalate serves as a highly activated monomer whose structure is advantageous for specialized polymerization techniques like solid-state polycondensation (SSP). The presence of the hexafluoroisopropyl ester groups dramatically increases the reactivity of the terephthalate (B1205515) core compared to conventional monomers such as dimethyl terephthalate (DMT) or bis(2-hydroxyethyl) terephthalate (BHET). This enhanced reactivity stems from the strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups on the adjacent carbon, which makes the ester's carbonyl carbon highly electrophilic and promotes the departure of hexafluoroisopropanol as a stable leaving group during transesterification reactions.

Research into analogous fluorinated monomers has pioneered the concept of "fluorine-driven amorphous SSP". A notable study demonstrated a phosgene-free synthesis of high-molecular-weight bisphenol-A (BPA) polycarbonate using bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate (BHFC), a molecule that shares the key hexafluoroisopropyl activating group. researchgate.netresearchgate.net In this process, a prepolymer formed from BHFC and BPA undergoes SSP in an amorphous state, which is a significant departure from conventional SSP that typically requires the crystallization of prepolymers to prevent particle fusion. researchgate.net

The key to this mechanism is the high reactivity imparted by the fluorine atoms, which allows the polycondensation to proceed at temperatures below the glass transition temperature of the resulting high-molecular-weight polymer. This avoids the need for crystallization, simplifying the process. researchgate.netresearchgate.net The polymerization proceeds by eliminating the highly stable hexafluoroisopropyl alcohol. researchgate.net This fluorine-driven approach has also been successfully applied to the synthesis of biobased polycarbonates from monomers like isosorbide (B1672297) and isomannide. researchgate.net The principles of this amorphous SSP are directly relevant to this compound, which can act as a similarly activated monomer for producing polyesters.

Table 1: SSP Conditions for Fluorine-Driven Amorphous Polycarbonate Synthesis This interactive table summarizes the experimental conditions used in the synthesis of polycarbonate via amorphous SSP, a process analogous to potential applications of this compound.

ParameterValueSource
Monomersbis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate, bisphenol-A researchgate.netresearchgate.net
ProcessAmorphous Solid-State Polycondensation (SSP) researchgate.net
Temperature ProfileGradual increase from 43 °C to 180 °C researchgate.net
EnvironmentUnder vacuum researchgate.net
Resulting PolymerHigh-molecular-weight polycarbonate researchgate.net

The use of highly activated fluorinated monomers in SSP has a profound impact on the evolution of molecular weight. In the fluorine-driven amorphous SSP for polycarbonate synthesis, a final weight-average molecular weight (Mw) of 83,000 g/mol was achieved without discoloration, demonstrating the efficiency of this method in building high-molecular-weight polymers. researchgate.net

The progression of molecular weight during SSP can be complex. In some systems, an initial decrease in molecular weight and polydispersity is observed. nsf.gov This phenomenon is attributed to chain scission reactions that occur alongside polymerization. nsf.gov However, following this initial phase, the recombination of polymer chains and the incorporation of monomers lead to a subsequent, significant buildup of molecular weight, ultimately resulting in high-molecular-weight copolymers. nsf.gov The high reactivity of this compound is expected to drive this molecular weight increase efficiently, especially under optimized SSP conditions where the rate of polycondensation significantly outpaces any side reactions. mmscience.eu

Applications in Step-Growth Polymerization Systems

In the broader context of step-growth polymerization, this compound functions as an activated terephthalate monomer. This activation allows for polymerization reactions under milder conditions than those required for traditional polyester (B1180765) synthesis, which often involves high temperatures (well above 200°C) and metal-based catalysts like antimony or titanium compounds. nih.govsemanticscholar.org

The synthesis of polyesters such as poly(ethylene terephthalate) (PET) and poly(trimethylene terephthalate) (PTT) typically proceeds through the polycondensation of monomers like terephthalic acid (TPA) with a diol or the transesterification of dimethyl terephthalate (DMT). nih.gov These reactions generally require high temperatures and long reaction times to drive the equilibrium toward the formation of high-molecular-weight polymer by removing condensation byproducts like water or methanol (B129727). epo.org

This compound offers a more reactive pathway. The reaction mechanism is a transesterification where the polymer's hydroxyl end-groups attack the activated ester, releasing hexafluoroisopropanol. This process is significantly more favorable than the transesterification involving methanol from DMT, as hexafluoroisopropanol is a much better leaving group. Research on PET synthesis confirms that transesterification reactions generally occur much faster than direct esterification. mmscience.eu The use of a pre-activated monomer like this compound leverages this kinetic advantage, enabling more rapid and efficient polymer chain growth.

The kinetics of polycondensation are critical for controlling the final properties of the polymer. Studies on the polycondensation of non-fluorinated monomers like bis(3-hydroxypropyl) terephthalate (BHPT) and bis(2-hydroxyethyl) terephthalate (BHET) typically show second-order kinetics and require catalysts like titanium tetrabutoxide to achieve practical reaction rates at high temperatures (e.g., 270°C). nih.gov

Table 2: Comparative Polycondensation Rate Constants for Non-Fluorinated Terephthalate Monomers This interactive table presents kinetic data for traditional terephthalate monomers, providing a baseline to appreciate the enhanced reactivity expected from this compound.

MonomerReactionRate Constant (k)TemperatureSource
BHPTPolycondensation3.975 min⁻¹270°C nih.gov
BHETPolycondensation2.055 min⁻¹270°C nih.gov
BHBTPolycondensation4.18 min⁻¹270°C epo.org

The high intrinsic reactivity of this compound is expected to lead to significantly faster reaction kinetics, potentially obviating the need for aggressive catalysts and high temperatures. This provides superior reaction control, reducing the likelihood of side reactions such as etherification or thermal degradation that can occur under harsh conditions. researchgate.net In other advanced polymerization systems, such as those for poly(arylene ether sulfone)s, the kinetics have been shown to follow either second-order or third-order rate laws, highlighting the complex mechanisms that can govern step-growth reactions. mdpi.com The use of an activated monomer simplifies the kinetic profile by providing a dominant, low-energy reaction pathway.

Derivatization of Polymer End-Groups for Analytical Enhancement

Beyond its role as a monomer, the high reactivity of molecules containing hexafluoroisopropyl esters makes them excellent candidates for the derivatization of polymer end-groups for enhanced analytical characterization. Determining the concentration of end-groups is a fundamental method for calculating the number-average molecular weight (Mn) of polymers. sigmaaldrich.commagritek.com

The technique involves reacting a polymer's terminal functional groups (e.g., hydroxyl or carboxylic acid) with a derivatizing agent that introduces a reporter group easily detectable by spectroscopy. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is an exceptionally powerful tool for this purpose because the ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, and there is typically no background signal in common polymer systems. researchgate.netmdpi.com

Research has shown that the carboxylic acid end-groups of PET can be esterified with hexafluoroisopropanol to form a hexafluoroisopropyl ester. researchgate.net This fluorinated tag can then be precisely quantified using ¹⁹F NMR, allowing for a reliable determination of the end-group concentration. researchgate.net Similarly, hydroxyl-terminated polymers can be derivatized. Given its bifunctional and highly reactive nature, this compound could theoretically be used to react with and "cap" hydroxyl-terminated polymer chains, introducing two ¹⁹F NMR-active groups per linkage for even greater analytical sensitivity. This derivatization provides a clear and unambiguous signal for integration against the signals from the repeating monomer units in the polymer backbone, enabling accurate Mn calculation. sigmaaldrich.commagritek.com

Fluoroesterification of Carboxylic Acid Termini with Hexafluoroisopropanol

The esterification is typically facilitated by a coupling agent, such as a carbodiimide, which activates the carboxylic acid group for nucleophilic attack by the weakly nucleophilic HFIP. The reaction proceeds efficiently at room temperature. This method provides a pathway to chemically modify polymer backbones, altering surface properties, and improving stability.

Table 1: Representative Reaction Conditions for Fluoroesterification

Reactants Coupling Agent Solvent Temperature Outcome
Terephthalic Acid, Hexafluoroisopropanol Dicyclohexylcarbodiimide (DCC) Dichloromethane Room Temp. This compound

This table illustrates typical conditions for the fluoroesterification reaction, both for the synthesis of the monomer and for the modification of polyester end-groups.

Quantitative Analysis of End-Group Functionality in Polyesters

Beyond its synthetic utility, the fluoroesterification reaction with hexafluoroisopropanol is a powerful analytical technique for the quantitative determination of carboxylic acid end-groups in polyesters. researchgate.net The high fluorine content of the resulting hexafluoroisopropyl ester allows for highly sensitive detection and quantification using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

This analytical method offers significant advantages over traditional techniques like titration, which can be cumbersome and less accurate for small sample amounts or low concentrations of end-groups. researchgate.netsemanticscholar.orgiut.ac.ir By reacting the polyester's carboxyl termini with HFIP, a distinct signal corresponding to the -CF₃ groups of the newly formed ester appears in the ¹⁹F NMR spectrum. researchgate.net The integration of this signal, when compared against a known internal standard (like α,α,α-trifluorotoluene), provides a precise measure of the original carboxylic acid concentration. researchgate.net This technique is instrumental in quality control and in studying polymer degradation mechanisms where an increase in carboxyl end-groups is often observed. polyestermfg.comresearchgate.net

Precursor for Advanced Polymer Architectures

The unique properties of this compound make it an attractive monomer for creating high-performance polymers. The incorporation of hexafluoroisopropylidene moieties is a well-established strategy to enhance solubility, thermal stability, and optical transparency in aromatic polymers.

Incorporation into Fluorinated Polyimides and Polyether Azomethines (Analogous Systems)

While this compound itself is a diester, analogous structures containing the hexafluoroisopropylidene group are fundamental to the synthesis of advanced polymers like fluorinated polyimides and polyether azomethines. For instance, dianhydrides such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and diamines like 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (B1671471) (4-BDAF) are critical monomers. kpi.uamdpi.comresearchgate.net

The synthesis of fluorinated polyimides often involves a two-step polycondensation reaction. mdpi.com First, a dianhydride (e.g., 6FDA) reacts with a diamine to form a soluble poly(amic acid) precursor. kpi.uamdpi.com This precursor is then chemically or thermally treated to induce cyclodehydration, forming the final, robust polyimide structure. kpi.uamdpi.com The presence of the -C(CF₃)₂- group disrupts chain packing, which reduces crystallinity and enhances the solubility of these otherwise intractable polymers, allowing them to be processed from solution. researchgate.netmdpi.com

Similarly, fluorinated poly(azomethine ether)s are synthesized through the polycondensation of fluorinated diamines with dialdehydes. tandfonline.comtandfonline.comresearchgate.net These materials exhibit high thermal stability (up to 477°C) and can display liquid crystalline behavior, making them suitable for applications in optoelectronics. tandfonline.comtandfonline.comresearchgate.net The synthesis involves a Schiff base formation reaction, which is often carried out under reflux in a suitable solvent like ethanol (B145695) or benzene (B151609). tandfonline.comtandfonline.com

Table 2: Examples of Fluorinated Monomers in Advanced Polymer Synthesis

Monomer Class Example Monomer Resulting Polymer Class Key Properties Conferred
Dianhydride 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) kpi.ua Polyimide kpi.ua Increased solubility, optical clarity, thermal stability kpi.uamdpi.com
Diamine 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF) mdpi.com Poly(azomethine) mdpi.com Improved solubility, high thermal stability mdpi.com

This table showcases key fluorinated monomers analogous to this compound and their role in creating high-performance polymers.

Design of Copolymers with Tailored Structure-Property Relationships

This compound can be used as a comonomer in polymerization reactions to precisely tailor the properties of the resulting copolymers. By strategically incorporating this fluorinated monomer into a polymer backbone, researchers can systematically modify the material's characteristics. For example, copolymerizing it with non-fluorinated monomers can create materials with a balance of properties derived from each component.

The introduction of the bulky, fluorine-rich hexafluoroisopropyl groups can significantly impact several key properties:

Glass Transition Temperature (Tg): The rigid structure can increase Tg, enhancing the material's service temperature.

Solubility: The fluorine content and disruption of chain packing can improve solubility in common organic solvents.

Mechanical Properties: The composition of copolymers can be adjusted to tune mechanical performance, moving from rigid and brittle materials to more flexible or elastic ones. rsc.org

Optical Properties: The fluorinated groups can lower the refractive index and improve the transparency of the resulting copolymer. rsc.org

Thermal Stability: The strong C-F bonds contribute to enhanced thermal and oxidative stability.

The synthesis of such copolymers, for example, poly(ethylene terephthalate-co-isophthalate), can be achieved through melt polycondensation or copolymerization of cyclic oligomers. researchgate.net By carefully controlling the feed ratio of this compound to other comonomers, a library of materials with a wide range of properties can be developed, demonstrating a clear structure-property relationship. rsc.orgnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Studies of Bis Hexafluoroisopropyl Terephthalate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of bis(hexafluoroisopropyl)terephthalate and for studying the microstructure of its polymeric derivatives. The presence of ¹H, ¹³C, and ¹⁹F nuclei in the molecule allows for a comprehensive analysis.

High-resolution proton (¹H) NMR spectroscopy provides precise information about the hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, two distinct signals are expected.

Aromatic Protons: The four protons on the terephthalate (B1205515) ring are chemically equivalent due to the molecule's symmetry. They appear as a sharp singlet in the aromatic region of the spectrum. This signal is typically observed at approximately 8.1-8.3 ppm, which is consistent with the chemical shifts for protons on a benzene (B151609) ring substituted with two electron-withdrawing ester groups. chemicalbook.comresearchgate.netresearchgate.net

Methine Proton: The proton of the hexafluoroisopropyl group (-O-CH(CF₃)₂) is adjacent to six equivalent fluorine atoms. This proximity results in spin-spin coupling, splitting the proton signal into a septet (a multiplet with seven lines). This signal appears further downfield, generally in the range of 5.8-6.2 ppm, due to the strong deshielding effects of the adjacent ester oxygen and the two trifluoromethyl (CF₃) groups.

In studies of related polyesters like Poly(ethylene terephthalate) (PET), the chemical shifts of protons on the ethylene (B1197577) glycol units are used to determine hydroxyl end-group conversion and the degree of polymerization. rsc.org

Carbon-13 (¹³C) NMR spectroscopy is used to characterize the carbon framework of the molecule. The spectrum of this compound displays signals corresponding to each unique carbon environment. bas.bg

Carbonyl Carbon (C=O): The ester carbonyl carbon gives a signal in the downfield region, typically around 163-165 ppm, which is characteristic of aromatic esters. researchgate.net

Aromatic Carbons: The terephthalate ring shows two signals for the carbon atoms. The proton-bearing carbons (C-H) resonate at approximately 130 ppm, while the quaternary carbons to which the ester groups are attached appear at a slightly different chemical shift, often around 134 ppm. researchgate.netresearchgate.net

Hexafluoroisopropyl Carbons: The carbon atoms of the fluorinated side group exhibit distinct signals. The methine carbon (-CH(CF₃)₂) is found at approximately 72-75 ppm. The trifluoromethyl carbons (CF₃) resonate as a quartet due to one-bond coupling with the three fluorine atoms (¹J-CF), typically appearing around 120-123 ppm.

Table 1: Summary of Expected NMR Chemical Shifts (ppm) for this compound NMR data is based on typical values for the constituent functional groups.

NucleusAssignmentExpected Chemical Shift (ppm)Multiplicity
¹HAromatic (C₆H₄)~8.2Singlet
¹HMethine (CH)~6.0Septet
¹³CCarbonyl (C=O)~164Singlet
¹³CAromatic (Quaternary)~134Singlet
¹³CAromatic (CH)~130Singlet
¹³CTrifluoromethyl (CF₃)~122Quartet
¹³CMethine (CH)~74Multiplet
¹⁹FTrifluoromethyl (CF₃)~ -74Doublet

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. For this compound, the six fluorine atoms of each ester group are chemically equivalent. They produce a single signal in the ¹⁹F NMR spectrum, which is split into a doublet due to three-bond coupling (³J-HF) with the methine proton. The chemical shift is typically observed around -73 to -75 ppm relative to a standard like CCl₃F. This technique is exceptionally useful for the direct quantification of fluorinated end-groups in polymers derived from this monomer, providing valuable information on molecular weight and reaction kinetics.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by strong absorptions corresponding to the ester and fluoroalkane moieties. researchgate.net

C=O Stretching: A very strong and sharp absorption band appears in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in an aromatic ester. researchgate.net

C-F Stretching: The carbon-fluorine bonds give rise to multiple, very intense absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. These strong signals are a definitive indicator of the compound's highly fluorinated nature.

C-O Stretching: The stretching vibrations of the ester C-O bonds are also found in the 1100-1300 cm⁻¹ range and often overlap with the C-F bands, resulting in a broad and complex set of absorptions.

Aromatic Ring: The presence of the benzene ring is confirmed by C=C stretching vibrations within the ring (around 1450-1600 cm⁻¹) and aromatic C-H bending vibrations.

Table 2: Key FTIR Absorption Bands for this compound Data is based on characteristic frequencies for the functional groups present.

Frequency Range (cm⁻¹)VibrationFunctional Group
3100-3000C-H StretchAromatic
1740-1720C=O StretchEster
1600-1450C=C StretchAromatic Ring
1300-1100C-F StretchTrifluoromethyl (CF₃)
1300-1100C-O StretchEster

Chromatographic Techniques for Molecular Weight Distribution and Product Analysis

Chromatographic methods are essential for assessing the purity of the monomer and for determining the molecular weight and molecular weight distribution of its polymers.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for analyzing the molecular weight of polymers. impactanalytical.com For polyesters derived from this compound, which are often difficult to dissolve in common SEC solvents, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is an exceptionally effective mobile phase. researchgate.net

HFIP is a highly polar solvent capable of dissolving many crystalline and rigid-chain polymers, such as polyesters and polyamides, at room temperature. researchgate.netresearchgate.net However, its use presents specific challenges. Anomalous elution behavior can arise from repulsive interactions between the polymer and the commonly used styrene-divinylbenzene column packing materials. researchgate.net To mitigate these non-ideal effects, a salt such as 0.01 M tetraethylammonium (B1195904) nitrate (B79036) (TEAN) is often added to the HFIP mobile phase. researchgate.netnih.gov This additive helps to suppress polyelectrolyte effects and minimize interactions with the stationary phase, leading to a more accurate size-based separation. researchgate.netresearchgate.net

Given that universal calibration may not always be reliable in HFIP, the use of multi-detector SEC systems, incorporating light scattering and/or viscometry detectors, is often necessary to obtain absolute molecular weight values rather than relative ones based on calibration standards. researchgate.netnih.gov

Table 3: Typical Conditions for SEC Analysis of Fluorinated Polyesters

ParameterConditionPurpose
Mobile Phase1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Dissolves highly crystalline or polar polymers. researchgate.net
Mobile Phase Additive0.01 M Tetraethylammonium Nitrate (TEAN)Minimizes non-ideal column interactions and polyelectrolyte effects. researchgate.netnih.gov
ColumnsStyrene-divinylbenzeneStandard stationary phase for non-aqueous SEC. nih.gov
DetectorsRefractive Index (RI), Multi-Angle Light Scattering (MALS), ViscometerProvides absolute molecular weight and conformational information. impactanalytical.comresearchgate.net
TemperatureRoom TemperatureHFIP's strong solvency power eliminates the need for high-temperature operation. researchgate.net

Theoretical and Computational Chemistry Approaches to Bis Hexafluoroisopropyl Terephthalate Systems

Quantum Mechanical (QM) Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the precise three-dimensional structure and electronic properties of a molecule. nih.gov DFT provides a robust framework for optimizing molecular geometries to find the lowest energy conformation and for analyzing how electrons are distributed within the molecule. nih.govnih.gov

For bis(hexafluoroisopropyl)terephthalate, DFT calculations performed at levels like B3LYP/6-31G+(d,p) can predict key structural and electronic parameters. nih.gov The geometry optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to a stable structure. The presence of the bulky and highly electronegative hexafluoroisopropyl groups significantly influences the molecule's geometry and electronic landscape. The strong C-F bonds and the electron-withdrawing nature of the trifluoromethyl (CF₃) groups have a profound effect on the electron density of the entire molecule.

The electronic structure is further elucidated by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govmdpi.com For aromatic esters, fluorination is known to lower the energies of both the HOMO and LUMO, a trend that would be quantifiable for this compound through DFT. chemrxiv.org Natural Bond Orbital (NBO) analysis can also be performed to provide a detailed picture of charge distribution, revealing the partial atomic charges on each atom and quantifying the charge transfer interactions within the molecule. nih.govwu.ac.th

Table 1: Representative Data from QM Calculations on Aromatic Esters

ParameterDescriptionTypical Calculated Value/Finding
Bond Length (C=O)Length of the carbonyl double bond in the ester group.~1.29 Å nih.gov
Bond Angle (O-C=O)Angle within the ester functional group.~124°
HOMO EnergyEnergy of the highest occupied molecular orbital.-0.26 to -0.27 eV nih.gov
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.-0.18 to -0.19 eV nih.gov
HOMO-LUMO Gap (ΔE)Indicator of chemical stability and reactivity.~0.08 eV nih.gov
NBO Charge on FluorinePartial atomic charge on fluorine atoms from CF₃ groups.Highly negative (~ -0.4 e)

Molecular Dynamics (MD) Simulations for Polymer Chain Behavior and Interactions

While QM methods are excellent for single molecules, Molecular Dynamics (MD) simulations are the tool of choice for studying the behavior of large systems like polymers over time. youtube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the dynamic evolution of the system. youtube.com For polymers derived from this compound, MD simulations can reveal crucial information about chain conformation, packing, and intermolecular interactions. arxiv.orgnih.gov

In a typical MD simulation, an amorphous cell of polymer chains is constructed. nih.gov The system is then equilibrated using a series of energy minimization and dynamics runs under controlled temperature and pressure (e.g., NPT ensemble) to achieve a realistic, low-energy state. mdpi.com Analysis of the resulting trajectory provides data on key structural and dynamic properties.

Key parameters derived from MD simulations include:

End-to-End Distance: The distance between the two ends of a polymer chain, which also relates to its conformation. nih.gov

Pair Correlation Function (PCF): Describes the probability of finding an atom at a certain distance from another atom. nih.gov It is used to understand the local packing and structure, including the interactions between the fluorinated side chains and the polymer backbone.

Glass Transition Temperature (Tg): MD simulations can predict the Tg by simulating a cooling process and observing the change in properties like density versus temperature. nih.gov

Table 2: Typical Parameters for an All-Atom MD Simulation of a Polymer System

ParameterDescriptionTypical Value/Setting
Force FieldSet of equations and parameters describing the potential energy of the system.OPLS, AMBER, COMPASS
EnsembleStatistical ensemble used for the simulation (e.g., NVT, NPT).NPT (constant Number of particles, Pressure, Temperature) mdpi.com
TemperatureSimulation temperature.300 K - 600 K
PressureSimulation pressure.1 atm mdpi.com
Time StepIntegration time step for solving equations of motion.1.0 fs
Simulation LengthTotal duration of the simulation run.10 - 100 ns mdpi.com

Structure-Reactivity Relationship Modeling in Esterification and Transesterification

Computational chemistry is a powerful tool for investigating the mechanisms and kinetics of chemical reactions like esterification and transesterification, which are central to the synthesis of this compound and its subsequent polymerization. mdpi.commdpi.com By modeling the reaction pathways, it is possible to understand the relationship between the molecular structure and its reactivity.

Theoretical models for these reactions typically involve:

Identifying Reactants, Products, and Intermediates: The first step is to define all chemical species involved in the reaction.

Locating Transition States (TS): Using QM methods (like DFT), the transition state structure for each elementary step of the reaction is located. The TS represents the highest energy point along the reaction coordinate.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state gives the activation energy, a key parameter that governs the reaction rate. matec-conferences.org

For the synthesis of this compound, this involves the esterification of terephthalic acid with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP is a highly acidic alcohol, which influences its reactivity. Computational studies can model the protonation steps and nucleophilic attack to determine the most favorable reaction pathway.

Similarly, during the polymerization process, transesterification reactions occur. These are reversible reactions where an ester reacts with an alcohol to form a new ester and a new alcohol. matec-conferences.org Kinetic models can be developed based on a series of consecutive and reversible reactions, with rate constants calculated for each step. matec-conferences.orgresearchgate.net These models can predict the concentration of reactants, intermediates, and products over time, allowing for the optimization of reaction conditions like temperature and catalyst concentration. matec-conferences.org The high reactivity of hexafluoroisopropyl esters, which makes them useful synthons, can be rationalized through computational analysis of the reaction intermediates and transition states. arcjournals.org

Table 3: Key Kinetic Parameters Derived from Reaction Modeling

ParameterDescriptionMethod of Determination
Rate Constant (k)Proportionality constant relating reaction rate to reactant concentrations.Derived from Transition State Theory calculations.
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction.Energy difference between transition state and reactants. matec-conferences.org
Reaction OrderThe exponent to which the concentration of a species is raised in a rate law.Determined by fitting experimental data to proposed kinetic models. mdpi.com
Frequency Factor (A)Pre-exponential factor in the Arrhenius equation, related to collision frequency.Calculated from statistical thermodynamics via the Arrhenius equation. matec-conferences.org

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods can accurately predict various spectroscopic signatures, which is invaluable for confirming the structure of newly synthesized compounds like this compound and for interpreting experimental data.

NMR Spectroscopy: DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. wu.ac.thku.dk For fluorinated compounds, predicting ¹⁹F NMR spectra is particularly useful. nih.govresearchgate.net The accuracy of these predictions has advanced to the point where they can reliably distinguish between different isomers and stereochemistries. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. nih.gov These frequencies correspond to the peaks in an experimental IR spectrum. By comparing the calculated and experimental spectra, one can confirm the presence of specific functional groups (e.g., C=O stretch of the ester, C-F stretches of the trifluoromethyl groups).

Conformational Analysis involves exploring the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. For this compound, rotation can occur around the C-O bonds of the ester linkages. A Potential Energy Surface (PES) scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step using DFT. ekb.eg This analysis reveals the low-energy, stable conformers and the energy barriers to rotation between them. ekb.eg This information is crucial for understanding the molecule's flexibility and its preferred shape in different environments, which in turn influences the properties of the resulting polymer.

Table 4: Representative Predicted Spectroscopic and Conformational Data

Analysis TypeParameterTypical Predicted Value/Finding
¹⁹F NMRChemical Shift (δ) for CF₃ groupPredicted using DFT-GIAO methods (e.g., B3LYP/pcSseg-3). nih.gov
¹³C NMRChemical Shift (δ) for C=O group~165 ppm (predicted via DFT/GIAO). nih.gov
IR SpectroscopyVibrational Frequency (ν) for C=O stretch~1720-1740 cm⁻¹
IR SpectroscopyVibrational Frequency (ν) for C-F stretch~1100-1300 cm⁻¹ (strong, complex bands)
Conformational AnalysisRotational Energy Barrier (ester C-O bond)1-5 kcal/mol (determined by PES scan). ekb.eg

Mechanistic Studies of Reactions Involving Bis Hexafluoroisopropyl Terephthalate and Terephthalate Esters

Exploration of Depolymerization Mechanisms of Terephthalate-Based Polymers

Depolymerization is a key process for the chemical recycling of terephthalate-based polymers, breaking them down into their constituent monomers, which can then be purified and used to produce new polymers. youtube.com The primary methods for the depolymerization of PET, a widely used terephthalate (B1205515) polymer, are methanolysis and glycolysis. acs.orgresource-recycling.commdpi.com

Methanolysis and glycolysis are transesterification reactions that effectively break the ester linkages in the polymer chain.

Methanolysis involves the reaction of PET with methanol (B129727), typically at high temperatures (above 180°C) and pressures (20–40 bars). mdpi.com This process yields dimethyl terephthalate (DMT) and ethylene (B1197577) glycol (EG). mdpi.comresearchgate.net Vapor methanolysis is a variation where superheated methanol vapor is used, which can influence reaction conditions and product separation. acs.org While effective, methanolysis can be energy-intensive due to the required conditions. mdpi.com

Glycolysis utilizes an excess of a glycol, most commonly ethylene glycol, to break down the polymer. youtube.commdpi.com This reaction is typically conducted at temperatures between 180°C and 240°C, often in the presence of a catalyst. mdpi.com The primary product of PET glycolysis with ethylene glycol is bis(2-hydroxyethyl)terephthalate (BHET), along with some dimers and oligomers. mdpi.commdpi.com Glycolysis is considered an effective recycling method because it can operate under milder conditions and uses less volatile solvents compared to methanolysis. mdpi.com

The choice between these pathways can depend on factors such as the desired monomer, reaction conditions, and the purity of the waste stream. resource-recycling.com

Bis(2-hydroxyethyl)terephthalate (BHET) is a key intermediate in the chemical recycling and synthesis of PET. researchgate.net In glycolysis, BHET is the main product and serves as a valuable monomer that can be purified and repolymerized to create new PET. mdpi.comresearchgate.net The yield and purity of BHET are critical for the economic viability of the glycolysis process. researchgate.netinfona.pl

BHET is also a central molecule in the synthesis of PET via the transesterification of DMT with ethylene glycol, where it is formed as an intermediate before being polymerized. austinpublishinggroup.com In some recycling processes, glycolysis is combined with methanolysis; PET is first depolymerized to BHET, which is then transesterified with methanol to produce DMT. rsc.org This two-step approach can help to effectively depolymerize oligomers that may not have been fully broken down during the initial glycolysis step. rsc.org

The degradation of BHET itself has also been studied, particularly through advanced oxidation processes, which provides insight into the broader mechanisms of PET breakdown. mdpi.com

Kinetic modeling is essential for understanding and optimizing depolymerization reactions. These models help in predicting reaction rates, yields, and the influence of various parameters like temperature, pressure, and catalyst concentration.

For PET glycolysis, kinetic studies have shown that the process is very slow without a catalyst. mdpi.com The reaction is often modeled as a reversible process, where the depolymerization to BHET is in equilibrium with the polymerization of BHET into oligomers. mdpi.com Different kinetic models have been proposed, including first-order reversible reaction models at higher temperatures (170–197°C) and heterogeneous shrinking core models at lower temperatures (160–170°C). acs.org

Kinetic models for PET hydrolysis, another depolymerization method, have also been developed. These models often consider the reaction to be first-order and can be used to calculate reaction rate constants for the degradation of PET and the formation of its products. mdpi.com For methanolysis, kinetic studies have indicated that the depolymerization of high molecular weight PET to oligomers is faster than the subsequent breakdown of oligomers to monomers, making the latter the rate-determining step. researchgate.net

The development of accurate kinetic models allows for better reactor design and process control, ultimately leading to more efficient chemical recycling. researchgate.netmdpi.com

Advanced Understanding of Polymerization Kinetics and Thermodynamics

The synthesis of terephthalate-based polymers is typically achieved through step-growth polymerization. d-nb.info The kinetics and thermodynamics of this process are complex and depend on numerous factors, including temperature, catalyst, and the concentration of reactants and byproducts.

The polymerization process is reversible, and the removal of the condensation byproduct (e.g., ethylene glycol or water) is crucial to drive the reaction towards the formation of high molecular weight polymer chains. researchgate.net The equilibrium constant of the polycondensation reaction is a key thermodynamic parameter. Studies have shown that for PET, the equilibrium constant can increase with the extent of polycondensation, suggesting that the principle of equal reactivity may not be strictly applicable, particularly for the monomer. researchgate.net

The kinetics of the esterification step, for example, the reaction between terephthalic acid (TPA) and ethylene glycol, can be influenced by the solubility of the monomers. rsc.org Co-polymerization with other monomers, such as 2,5-furandicarboxylic acid (FDCA), has been shown to improve the esterification reaction kinetics by enhancing monomer solubility. rsc.org

Thermodynamic properties such as heat capacity, enthalpy, and entropy are also important for understanding and modeling the polymerization process. nist.gov These properties are dependent on the physical state (amorphous or crystalline) of the polymer. nist.gov

Reaction Engineering and Process Optimization for Synthesis and Derivatization

Reaction engineering principles are applied to design and optimize reactors and processes for the synthesis and derivatization of terephthalate esters. This involves optimizing parameters such as reaction time, temperature, catalyst concentration, and the ratio of reactants to maximize yield and purity while minimizing energy consumption. researchgate.netresearchgate.net

For instance, in the glycolysis of PET to produce BHET, optimization studies have focused on finding the ideal weight ratio of ethylene glycol to PET and the optimal concentration of the catalyst. researchgate.netinfona.pl The use of pressure reactors can allow for lower reaction temperatures and shorter reaction times, which reduces the energy consumption and environmental impact of the process. mdpi.com

Process optimization also extends to the purification of the resulting monomers. For example, after methanolysis, the produced DMT can be purified by filtration and vacuum distillation to reach a high level of purity suitable for re-polymerization. youtube.com

Experimental design methodologies, such as D-optimal design, can be employed to efficiently optimize multiple experimental factors in derivatization reactions, leading to improved analytical procedures for determining the presence of related compounds. nih.gov The scale-up of these processes from the laboratory to an industrial scale also presents engineering challenges that need to be addressed to ensure consistent product quality and process efficiency. nih.gov

Emerging Research Directions and Future Perspectives for Bis Hexafluoroisopropyl Terephthalate

Sustainable Synthesis Routes and Green Chemistry Approaches

The industrial synthesis of specialty chemicals like Bis(hexafluoroisopropyl)terephthalate is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of less hazardous substances. While specific research into the green synthesis of this compound is still an emerging area, established principles from the synthesis of other terephthalate (B1205515) esters provide a clear roadmap for future development.

Current research on analogous compounds, such as bis(2-ethylhexyl) terephthalate, highlights the use of inexpensive and recyclable Brønsted acidic ionic liquids as combined solvents and catalysts. nih.govacs.orgmsesupplies.com This approach can lead to full conversion of the precursor, terephthalic acid, at relatively low temperatures (e.g., 120°C) and can be more economically and environmentally viable than methods using conventional organometallic compounds. msesupplies.com Another green approach involves the use of alternative energy sources like ultrasound and microwave irradiation, which have been shown to produce high yields of bis-Schiff bases in short reaction times without the need for a catalyst. kpi.ua

Future research is expected to adapt these methodologies for the synthesis of this compound. The key challenge lies in optimizing reaction conditions for the specific reactants, namely terephthalic acid (or its derivatives like terephthaloyl chloride) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542). chemicalbook.commdpi.com The development of solid acid catalysts, such as the Ti₀.₅Si₀.₅O₂ catalysts used for upcycling PET, could offer a highly efficient and recyclable pathway for the synthesis reaction, aligning with the goals of sustainable industrial processes.

Advanced Applications in Specialty Polymers and Functional Materials

The incorporation of this compound into polymer chains is driven by the unique properties conferred by its highly fluorinated hexafluoroisopropyl (HFIP) groups. These groups are instrumental in engineering polymers with precisely controlled physical and chemical characteristics for advanced applications.

In the design of optical materials for applications like lenses, displays, and optical fibers, the refractive index (RI) is a critical parameter. acs.org The introduction of fluorine into a polymer backbone is a well-established strategy for lowering its refractive index. sigmaaldrich.com This effect is attributed to the fundamental atomic properties of fluorine, including its very high electronegativity and low polarizability, which lead to weak intermolecular interactions and consequently, a lower refractive index. nbinno.com

Polymers containing hexafluoroisopropyl groups, such as those derived from Hexafluoroisopropyl Methacrylate (HFIPMA), are noted for their low surface energy, a direct consequence of these weak intermolecular forces. nih.gov While the precise refractive index of a polyester (B1180765) containing this compound has not been widely reported, it can be inferred that its inclusion as a comonomer would significantly decrease the refractive index of the resulting polymer compared to its non-fluorinated analogue, such as Polyethylene (B3416737) Terephthalate (PET). This makes it a valuable component for producing high-performance optical polymers where a low refractive index is required to minimize reflection or control the path of light. The ability to create resins with a specific refractive index can be achieved by mixing monomers with different RI values, suggesting that this compound could be a key ingredient in such custom optical formulations. scipoly.com

Table 1: Refractive Indices of Various Polymers Illustrating the Effect of Fluorination

This table provides a comparison of the refractive indices of non-fluorinated and fluorinated polymers, demonstrating the general trend of RI reduction with fluorine content. Data sourced from multiple references.

PolymerChemical ClassRefractive Index (at Sodium D line, ~589 nm)Fluorinated?
PolystyreneAromatic Hydrocarbon1.5900No
Poly(ethylene terephthalate) (PET)Polyester1.5750No
Poly(methyl methacrylate) (PMMA)Acrylic1.4905No
Poly(dimethyl siloxane)Silicone1.4035No
Poly(vinylidene fluoride)Fluoropolymer1.4200Yes
Poly(trifluoroethyl methacrylate)Fluorinated Acrylic1.4370Yes
Poly(tetrafluoroethylene) (PTFE)Fluoropolymer1.3500Yes nih.gov
Poly(tetrafluoroethylene-co-hexafluoropropylene)Fluoropolymer1.3380Yes nih.gov

The incorporation of fluorine-containing functional groups into polymers is a powerful method for enhancing their thermal and mechanical performance. msesupplies.com The hexafluoroisopropyl group is particularly effective in this regard. Fluoropolymers are renowned for their high thermal stability, which stems directly from the strength of the carbon-fluorine (C-F) bond. nbinno.commdpi.com This high bond energy means that polymers containing these groups can withstand higher temperatures before thermal degradation occurs, making them suitable for use in demanding, high-temperature environments. cgthermal.comresearchgate.net

In addition to thermal stability, the presence of HFIP groups imparts exceptional chemical resistance. nih.gov Polymers derived from monomers like HFIPMA are resistant to a wide array of chemicals, including acids, bases, and organic solvents. nih.gov This chemical inertness makes this compound an ideal building block for polymers used in chemically aggressive settings, such as in industrial coatings, seals, and linings.

The mechanical properties are also significantly influenced. The introduction of bulky, rigid fluorinated groups can increase the stiffness and Young's modulus of the polymer. vicijour.com Polymers made with monomers containing the hexafluoroisopropyl group are noted for their excellent mechanical strength and durability. nih.gov This combination of thermal stability, chemical inertness, and robust mechanical properties allows for the engineering of high-performance materials tailored for advanced applications in aerospace, electronics, and automotive industries.

Table 2: Expected Effects of Incorporating this compound into Polymers

This table summarizes the anticipated changes in polymer properties based on the known effects of hexafluoroisopropyl and other fluoroalkyl groups. nbinno.comnih.govmdpi.comcgthermal.com

PropertyExpected EffectRationale
Thermal Stability IncreaseHigh bond dissociation energy of the C-F bond. nbinno.comcgthermal.com
Chemical Resistance IncreaseChemical inertness of fluorinated alkyl groups. nih.gov
Refractive Index DecreaseLow polarizability and high electronegativity of fluorine. nbinno.com
Surface Energy DecreaseWeak intermolecular forces due to fluorine atoms. nbinno.com
Hydrophobicity IncreaseLow affinity of fluorinated surfaces for water. nih.gov
Mechanical Strength IncreaseContribution of strong, stable C-F bonds and rigid monomer structure. nih.gov
Gas Permeability IncreaseBulky HFIP groups can disrupt polymer chain packing, creating free volume.
Solubility ModifiedMay increase solubility in fluorinated solvents while decreasing it in common organic solvents.

Innovative Methodologies for Polymer Recycling and Upcycling Utilizing Terephthalate Esters

The circular economy for plastics hinges on the development of innovative recycling and upcycling technologies. For polyesters like PET, chemical recycling offers a promising route to break down the polymer into its constituent monomers, which can then be purified and used to produce new, high-quality materials. researchgate.net This approach avoids the property degradation often seen with mechanical recycling.

Common chemical recycling methods for PET include glycolysis, hydrolysis, and alcoholysis, which depolymerize the plastic to yield valuable chemical building blocks. google.com

Glycolysis of PET with ethylene (B1197577) glycol is a well-established method that produces bis(2-hydroxyethyl) terephthalate (BHET). nih.govnih.gov

Hydrolysis uses water to break the ester bonds, yielding terephthalic acid (TPA) and ethylene glycol. google.comdoi.org

Methanolysis yields dimethyl terephthalate (DMT). vicijour.com

These recovered monomers, particularly TPA and DMT, are identical to their virgin, petroleum-derived counterparts and can serve as platform chemicals for a new generation of polymers. A key emerging research direction is the use of these recycled terephthalate feedstocks to synthesize specialty, high-value terephthalate esters. Research has already demonstrated the successful synthesis of plasticizers like diisodecyl terephthalate (DIDTP) and bis(2-ethylhexyl) terephthalate (DOTP) from waste PET. nih.gov

This "upcycling" strategy presents a sustainable pathway for the production of this compound. By reacting recycled TPA or DMT with 1,1,1,3,3,3-hexafluoro-2-propanol, it would be possible to create this high-performance monomer from post-consumer plastic waste. This approach not only reduces reliance on fossil fuels but also adds significant value to the plastic waste stream, creating economic incentives for recycling and contributing to a more sustainable materials ecosystem.

Interdisciplinary Research with Computational Materials Science

As the demand for materials with precisely tailored properties grows, the traditional trial-and-error approach to polymer development is becoming increasingly inefficient. Computational materials science offers a powerful, interdisciplinary approach to accelerate the design and discovery of new functional polymers. By using molecular modeling and simulation, researchers can predict the properties and behavior of materials before they are ever synthesized in a lab.

For a specialized monomer like this compound, computational methods hold immense potential:

Property Prediction: Molecular dynamics (MD) simulations can be used to predict the bulk properties of polymers containing this monomer. acs.org This includes thermal characteristics like the glass transition temperature, mechanical responses such as the elastic modulus, and optical properties like the refractive index. Estimations of refractive index can be performed using methods like the Vogel method. kpi.ua

Synthesis and Reaction Modeling: Quantum mechanics and molecular modeling can simulate reaction pathways to help optimize conditions for sustainable synthesis routes. This can lead to the discovery of more efficient catalysts and lower-energy processes.

Interfacial and Blending Behavior: Simulations can model how polymers containing this compound will interact with other materials, which is crucial for the design of composites, blends, and coatings.

Degradation and Recycling Mechanisms: As demonstrated in studies of PET degradation by enzymes, molecular docking simulations can provide deep insight into the chemical mechanisms of polymer breakdown. doi.org Similar studies could be used to design more efficient chemical or enzymatic recycling processes for these advanced fluorinated polyesters.

By integrating computational modeling with experimental validation, the research and development cycle for new materials based on this compound can be significantly shortened, reducing costs and fostering innovation in the creation of next-generation functional materials.

Q & A

Basic: What are the established synthetic routes for bis(hexafluoroisopropyl)terephthalate, and how can purity be validated?

Methodological Answer:
Synthesis typically involves esterification of terephthaloyl chloride with hexafluoroisopropanol under anhydrous conditions. Key steps include:

  • Reagent stoichiometry control (molar ratio optimization to minimize side products).
  • Inert atmosphere (argon/nitrogen) to prevent hydrolysis of acid chloride intermediates.
  • Post-synthesis purification via fractional crystallization or membrane-based separation technologies .
    Purity validation requires HPLC-MS (to detect fluorinated byproducts) and ¹⁹F NMR (quantitative analysis of fluorine environments). Cross-reference spectral data with NIST Standard Reference Database for verification .

Advanced: How can factorial design optimize reaction conditions for this compound synthesis?

Methodological Answer:
A 2³ factorial design evaluates three critical variables (temperature, catalyst loading, solvent polarity) at two levels (high/low). Responses (yield, purity) are analyzed via ANOVA to identify interactions:

  • Main effects : Solvent polarity significantly impacts esterification efficiency due to hexafluoroisopropanol’s low dielectric constant.
  • Interaction effects : High catalyst loading may offset low-temperature inefficiencies but increase purification complexity.
    Post-optimization, validate with response surface methodology (RSM) to refine non-linear relationships .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods rated for fluorinated compounds to mitigate inhalation risks.
  • PPE : Chemical-resistant gloves (e.g., Viton®) and full-face shields to prevent dermal exposure.
  • Waste disposal : Segregate fluorinated waste for incineration to avoid persistent environmental contaminants.
    Refer to Right to Know Act guidelines for hazard communication and emergency response protocols .

Advanced: How do computational models predict the thermal stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of C-F and ester linkages to identify degradation thresholds.
  • Molecular Dynamics (MD) : Simulate thermal stress (300–500 K) to observe conformational changes and cleavage pathways.
    Validate predictions with TGA-FTIR coupled data, correlating mass loss events with evolved gas profiles (e.g., HF release at >250°C) .

Basic: Which analytical techniques differentiate this compound from structural analogs?

Methodological Answer:

  • X-ray crystallography : Resolve spatial arrangement of hexafluoroisopropyl groups relative to the terephthalate core.
  • DSC : Identify unique melting/glass transition temperatures influenced by fluorine’s electron-withdrawing effects.
  • ESI-MS : Detect molecular ion clusters ([M+Na]⁺/[M-H]⁻) with isotopic patterns specific to fluorine content .

Advanced: How can contradictory data on solvent compatibility be resolved for this compound?

Methodological Answer:
Contradictions often arise from solvent polarity vs. fluorophilicity trade-offs. A systematic approach includes:

Hansen Solubility Parameters : Compare δd (dispersion), δp (polar), δh (hydrogen bonding) values of solvents (e.g., HFE-7100 vs. DMSO).

Co-solvent screening : Blend low-polarity solvents (HFCs) with polar aprotic solvents to balance solubility.

Machine learning : Train models on existing solubility datasets to predict untested solvent systems .

Basic: What databases provide reliable spectral and physicochemical data for this compound?

Methodological Answer:

  • NIST Chemistry WebBook : For mass spectra, IR, and NMR reference data .
  • PubChem : Access experimental/predicted properties (logP, vapor pressure) via CID lookup .
  • FDA GSRS : Verify regulatory status and substance identifiers .

Advanced: How does this compound’s structure influence its performance in polymer matrices?

Methodological Answer:

  • Free volume analysis : Fluorine’s steric bulk increases polymer free volume, enhancing gas permeability (relevant for membrane applications).
  • Compatibilizer design : Incorporate block copolymers with fluorophilic segments to mitigate phase separation.
  • Accelerated aging tests : Expose composites to UV/humidity and track mechanical property decay via DMA/ATR-FTIR .

Basic: How to ensure reproducibility in this compound-based experiments?

Methodological Answer:

  • Batch documentation : Record raw material sources (e.g., hexafluoroisopropanol purity >99.5%).
  • Standard operating procedures (SOPs) : Detail reaction quenching, workup, and drying steps.
  • Interlab validation : Share samples with collaborators for cross-verification of thermal/spectral data .

Advanced: What theoretical frameworks guide the study of this compound’s environmental fate?

Methodological Answer:

  • QSPR models : Relate molecular descriptors (e.g., topological surface area) to biodegradation half-lives.
  • Fugacity modeling : Predict partitioning into air/water/soil phases based on Henry’s Law constants.
  • Life Cycle Assessment (LCA) : Quantify cradle-to-grave impacts, emphasizing fluorinated byproduct management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.